7-(4-nitrophenyl)-7,14-dihydro-6H-benzo[f]chromeno[4,3-b]quinolin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(4-nitrophenyl)-7,14-dihydro-6H-benzo[f]chromeno[4,3-b]quinolin-6-one is a complex heterocyclic compound that belongs to the class of chromenoquinolinones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a fused chromene and quinoline ring system, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-nitrophenyl)-7,14-dihydro-6H-benzo[f]chromeno[4,3-b]quinolin-6-one can be achieved through various methods. One common approach involves the Friedländer-based method, which is a transition-metal-free, aerobic synthesis. This method involves the coupling of 4-hydroxycoumarins and 2-aminobenzyl alcohols in the presence of acetic acid solvent and oxygen oxidant . Another method utilizes a one-pot three-component tandem annulation of 4-hydroxycoumarin with aldehydes and aromatic amines using graphene oxide as an efficient catalyst .
Industrial Production Methods
Industrial production of this compound may involve scalable and efficient synthetic routes such as the use of molecular iodine-catalyzed one-pot synthesis under microwave irradiation. This method offers regioselective synthesis of chromenoquinolinone derivatives in excellent yields .
Chemical Reactions Analysis
Types of Reactions
7-(4-nitrophenyl)-7,14-dihydro-6H-benzo[f]chromeno[4,3-b]quinolin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like molecular iodine .
Major Products
The major products formed from these reactions include various substituted chromenoquinolinone derivatives, which can exhibit different biological activities.
Scientific Research Applications
7-(4-nitrophenyl)-7,14-dihydro-6H-benzo[f]chromeno[4,3-b]quinolin-6-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-(4-nitrophenyl)-7,14-dihydro-6H-benzo[f]chromeno[4,3-b]quinolin-6-one involves its interaction with various molecular targets and pathways. The compound can act as a modulator of glucocorticoid and estrogen receptors, influencing gene expression and cellular responses . Additionally, its anti-cancer activity may involve the inhibition of specific enzymes and signaling pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Chromeno[4,3-b]quinolin-6-ones: These compounds share a similar fused ring structure and exhibit comparable biological activities.
Chromeno[3,4-b]quinolin-6-ol: Another related compound with similar synthetic routes and applications.
Uniqueness
7-(4-nitrophenyl)-7,14-dihydro-6H-benzo[f]chromeno[4,3-b]quinolin-6-one is unique due to the presence of the 4-nitrophenyl group, which can enhance its biological activity and specificity. This structural feature distinguishes it from other chromenoquinolinone derivatives and contributes to its potential as a versatile compound in scientific research and industrial applications.
Properties
Molecular Formula |
C26H16N2O4 |
---|---|
Molecular Weight |
420.4 g/mol |
IUPAC Name |
13-(4-nitrophenyl)-10-oxa-2-azapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),3(12),4,6,8,15,17,19,21-nonaen-11-one |
InChI |
InChI=1S/C26H16N2O4/c29-26-24-22(16-9-12-17(13-10-16)28(30)31)23-18-6-2-1-5-15(18)11-14-20(23)27-25(24)19-7-3-4-8-21(19)32-26/h1-14,22,27H |
InChI Key |
ZPMWXEGOXHNGNP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(C4=C(N3)C5=CC=CC=C5OC4=O)C6=CC=C(C=C6)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.